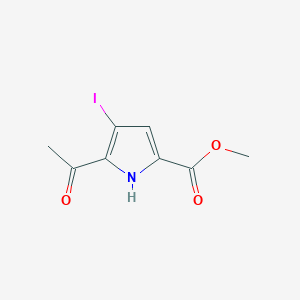

methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate

CAS No.: 1407516-41-9

Cat. No.: VC2940519

Molecular Formula: C8H8INO3

Molecular Weight: 293.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1407516-41-9 |

|---|---|

| Molecular Formula | C8H8INO3 |

| Molecular Weight | 293.06 g/mol |

| IUPAC Name | methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate |

| Standard InChI | InChI=1S/C8H8INO3/c1-4(11)7-5(9)3-6(10-7)8(12)13-2/h3,10H,1-2H3 |

| Standard InChI Key | DFWLJCUANGFMJH-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=C(C=C(N1)C(=O)OC)I |

| Canonical SMILES | CC(=O)C1=C(C=C(N1)C(=O)OC)I |

Introduction

Structural and Physical Properties

Methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate is a pyrrole derivative characterized by multiple functional groups strategically positioned around its five-membered heterocyclic ring. This complex molecular architecture contributes to its distinctive chemical behavior and potential applications in various fields.

Basic Identification and Structural Data

The compound possesses several identifying characteristics that facilitate its classification and documentation in chemical databases:

| Parameter | Information |

|---|---|

| CAS Number | 1407516-41-9 |

| Molecular Formula | C₈H₈INO₃ |

| Molecular Weight | 293.06 g/mol |

| Melting Point | 121-122°C |

| IUPAC Name | Methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate |

The molecule contains a pyrrole core with four key substituents: an iodine atom at the 4-position, an acetyl group at the 5-position, a methyl carboxylate group at the 2-position, and a hydrogen at the nitrogen (position 1) .

Structural Representation and Chemical Identifiers

The compound's structure can be represented through various chemical notations that enable its precise identification:

| Identifier Type | Value |

|---|---|

| SMILES | CC(=O)C1=C(C=C(N1)C(=O)OC)I |

| InChI | InChI=1S/C8H8INO3/c1-4(11)7-5(9)3-6(10-7)8(12)13-2/h3,10H,1-2H3 |

| InChIKey | DFWLJCUANGFMJH-UHFFFAOYSA-N |

These identifiers provide standardized representations of the compound's structure, allowing for consistent database searching and cross-referencing across chemical resources .

Physical Characteristics and Spectroscopic Properties

The physical state of methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate is a solid at standard temperature and pressure, with a defined melting point range of 121-122°C . The compound possesses specific spectroscopic properties related to its structural features, particularly the aromatic pyrrole ring and the functional groups attached to it.

Chemical Properties and Reactivity

The reactivity profile of methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate is significantly influenced by its multiple functional groups and the electronic distribution within the molecule.

Functional Group Reactivity

-

Iodo Group: The iodine at the 4-position is particularly important as a potential site for chemical transformation. Similar to other iodo-pyrroles, this functional group likely serves as an excellent handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, making the compound valuable in synthetic organic chemistry.

-

Acetyl Group: The ketone functionality at the 5-position introduces carbonyl chemistry to the molecule, enabling reactions such as nucleophilic additions, condensations, and reductions.

-

Methyl Ester Group: The carboxylate functionality at the 2-position provides opportunities for hydrolysis, transesterification, amidation, and reduction reactions.

The pyrrole NH group also contributes to the compound's reactivity, particularly in N-substitution reactions and as a hydrogen bond donor in supramolecular interactions.

Stability Considerations

The stability of methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate is influenced by several factors including light sensitivity (due to the iodine substituent), potential air oxidation, and moisture sensitivity (particularly regarding the ester group). These considerations would typically necessitate appropriate storage conditions, such as refrigeration in amber containers under an inert atmosphere.

| Supplier | Product Code | Purity | Additional Information |

|---|---|---|---|

| MolCore | MCA25281 | NLT 97% | API intermediate |

| Sigma-Aldrich/Key Organics | KEY375226985 | Not specified | 500 mg packaging available |

These commercial offerings typically provide the compound with sufficient purity for research and synthetic applications .

| Hazard Category | Codes | Description |

|---|---|---|

| GHS Classification | GHS07 | Warning |

| Hazard Statements | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled |

Applications and Research Significance

Synthetic Building Block

Methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate serves as a versatile intermediate in organic synthesis, particularly for the construction of more complex heterocyclic systems. The presence of the iodine substituent provides a valuable handle for cross-coupling reactions, enabling the creation of elaborate molecular architectures.

Structural Relationships and Comparative Analysis

Related Pyrrole Derivatives

Several structurally related compounds provide context for understanding the properties and potential applications of methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate:

| Compound | Key Structural Differences | Similarity Value |

|---|---|---|

| Methyl 5-formyl-1H-pyrrole-2-carboxylate | Formyl instead of acetyl, no iodine | 1.00* |

| Methyl 1H-pyrrole-2-carboxylate | No acetyl, no iodine | 0.98* |

| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | Ethyl ester instead of methyl, methyl instead of acetyl, no iodine | 0.96* |

| Methyl 4-iodo-1H-pyrrole-2-carboxylate | No acetyl group at position 5 | Not specified |

*Similarity values as reported in source , reflecting structural and/or functional resemblance.

Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate (CAS: 157425-54-2) represents a particularly close analog, differing only in the halogen substituent (bromine instead of iodine) . This compound likely shares many chemical and physical properties with the target molecule, though potentially with different reactivity patterns in halogen-specific transformations.

Structure-Activity Considerations

The specific arrangement of functional groups in methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate contributes to its distinctive chemical behavior. The electron-withdrawing nature of both the ester and acetyl groups influences the electronic distribution in the pyrrole ring, affecting its reactivity towards electrophilic and nucleophilic reagents. The iodine substituent further modulates these electronic effects while providing a reactive site for various transformations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume